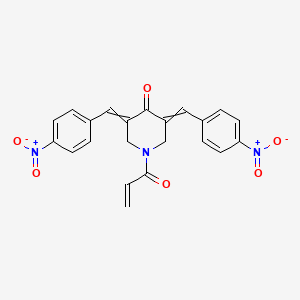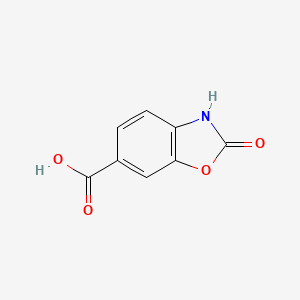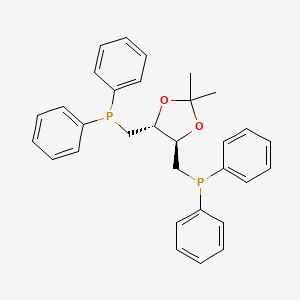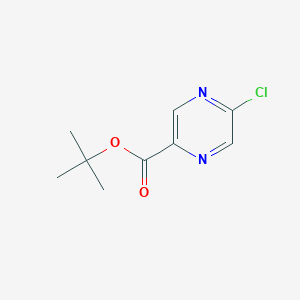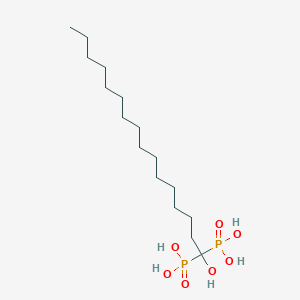
4-Methyl-6-nitroquinolin-2-ol
Overview
Description
The compound 4-Methyl-6-nitroquinolin-2-ol is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including mutagenic, carcinogenic, and cytotoxic properties. They are also used in the synthesis of various pharmaceuticals and have been studied for their potential as antitumor agents and radiosensitizers .
Synthesis Analysis
The synthesis of quinoline derivatives can involve multiple steps, including cyclization, nitration, chlorination, and other reactions. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, which involved cyclization, nitration, and chlorination, resulting in a high yield of 85% . Similarly, other derivatives, such as 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, were synthesized through a series of reactions including aminodehalogenation and nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitro group and various substituents that can influence their chemical behavior and biological activity. For example, the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with different chloro-nitrobenzoic acids have been determined, showing the importance of hydrogen bonding in the solid-state structure .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, reduction, and alkylation. Methylation of 4-nitroquinoline can lead to different products depending on the methylating agent used, and the resulting compounds can further react in aqueous solutions to form other derivatives . The nitro group in these compounds can also be reduced to form amino derivatives, which can be further modified .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their reduction potential, pKa, and ability to form hydrogen bonds, are influenced by their molecular structure. These properties are crucial for their biological activity and potential therapeutic applications. For example, the reduction potential of nitroquinolines can affect their selectivity as hypoxic cell radiosensitizers, with some derivatives showing improved selectivity due to lower reduction potential . The ability to form pseudobases in aqueous solutions is another important property of these compounds, as it can influence their reactivity and interactions with biological molecules .
Scientific Research Applications
Antimalarial Activity
- Synthesis and Antimalarial Activity : A study explored the synthesis of a series of compounds including derivatives of 4-methyl-6-nitroquinolin-2-ol, evaluating their antimalarial activity. It was found that these compounds showed significant antimalarial potency against Plasmodium berghei in mice and exhibited potential for clinical trials in humans due to their excellent activity against resistant strains of parasites and favorable pharmacokinetic properties (Werbel et al., 1986).
Prodrug Systems for Reductive Activation
- Synthesis of Potential Prodrug Systems : Research into the synthesis of 2-aryl-5-nitroquinolines, closely related to this compound, highlighted their potential as prodrug systems for bioreductive activation. These compounds were synthesized for the purpose of investigating their ability to fragment upon reduction of the nitro group (Couch et al., 2008).
Cardiovascular Agents
- Cardiovascular Effects of Isoquinolinol Derivatives : A study on 4-nitroisoquinolin-3-ol derivatives, which are structurally similar to this compound, found these compounds to be potent cardiovascular agents. They exhibited both positive inotropic and peripheral vasodilating effects, indicating potential therapeutic benefits in cardiac emergencies (Kanojia et al., 1991).
Effects on RNA Synthesis
- Impact on RNA Synthesis : The effects of 4-nitroquinoline-N-oxide on RNA synthesis were studied, demonstrating a marked inhibition of amino acid incorporation by polyribosomal structures. This research provides insights into the molecular interactions and potential applications of related compounds, including this compound (Paul et al., 1969).
Synthesis and Structural Characterization
- Novel Synthesis Methods : Research on the synthesis of various nitroquinoline derivatives, including 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, provides valuable insights into the chemical properties and potential applications of this compound. These studies focused on developing efficient synthesis methods with high yields, suitable for large-scale production (Zhao et al., 2017).
DNA-Protein Complex Interaction
- Breakage of DNA-Protein Complex : An investigation into the effects of 4-nitroquinoline 1-oxide derivatives on the scission of proteins linking DNA in cultured mouse fibroblasts revealed a correlation between the scission effect and carcinogenicity. This study contributes to understanding the biological interactions of compounds like this compound (Andoh et al., 1975).
Neoplastic Transformation
- Induction of Neoplastic Transformation : Research on the neoplastic transformation of human diploid fibroblast cells exposed to 4-nitroquinoline 1-oxide suggests a potential application in understanding cancer mechanisms and testing the effects of related compounds (Kakunaga, 1978).
Quinoline Proton Sponges
- Synthesis of Quinoline Proton Sponges : The synthesis of compounds like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, derived from nitroquinolines, explores their potential as quinoline proton sponges. Such compounds could have applications in various chemical processes (Dyablo et al., 2015).
Detection of Zn2+ and Al3+ Ions
- Fluorescent Chemosensors : A study focused on the development of 8-aminoquinoline-based chemosensors for the selective detection of Zn2+ and Al3+ ions, showcasing the application of nitroquinoline derivatives in the field of chemical sensing and biological studies (Ghorai et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-methyl-6-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-10(13)11-9-3-2-7(12(14)15)5-8(6)9/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBNQTCDZWMPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346059 | |
| Record name | 4-methyl-6-nitroquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90771-17-8 | |
| Record name | 4-methyl-6-nitroquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



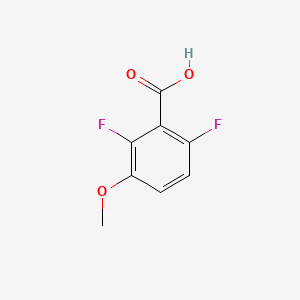
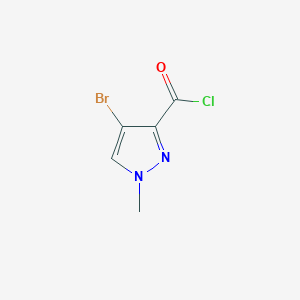
![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)
